molecular formula C10H2Cl10O B085751 Chlordecone alcohol CAS No. 1034-41-9

Chlordecone alcohol

Cat. No.: B085751
CAS No.: 1034-41-9
M. Wt: 492.6 g/mol
InChI Key: MBEIHNKADVMCJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chlordecone alcohol is synthesized through the reduction of chlordecone. The reduction process involves the enzyme chlordecone reductase, which is present in humans, pigs, gerbils, and rabbits . The reaction conditions typically involve the presence of NADPH as a cofactor for the enzyme.

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature and environmental persistence. in laboratory settings, it can be produced by the enzymatic reduction of chlordecone under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: Chlordecone alcohol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized back to chlordecone.

    Reduction: Further reduction can lead to the formation of this compound glucuronide.

    Substitution: Halogen substitution reactions can occur under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Enzymatic reduction using chlordecone reductase and NADPH.

    Substitution: Halogenated solvents and catalysts are often used.

Major Products Formed:

    Chlordecone: Formed through oxidation.

    This compound Glucuronide: Formed through further reduction and conjugation with glucuronic acid.

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,4,6,7,8,9,10,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-ol
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InChI

InChI=1S/C10H2Cl10O/c11-2-1(21)3(12)6(15)4(2,13)8(17)5(2,14)7(3,16)9(6,18)10(8,19)20/h1,21H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

MBEIHNKADVMCJM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)O
Source PubChem
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Molecular Formula

C10H2Cl10O
Record name KEPONE ALCOHOL
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DSSTOX Substance ID

DTXSID1024752
Record name Chlordecone alcohol
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Molecular Weight

492.6 g/mol
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Physical Description

Kepone alcohol appears as white powder or solid. Insoluble in water. (NTP, 1992), Solid
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Solubility

Insoluble (NTP, 1992)
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CAS No.

1034-41-9
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Record name CHLORDECONE ALCOHOL
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Melting Point

680 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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